Product packaging for [2,3'-Bipyridine]-6'-carboxylic acid(Cat. No.:CAS No. 845827-00-1)

[2,3'-Bipyridine]-6'-carboxylic acid

Cat. No.: B1398602
CAS No.: 845827-00-1
M. Wt: 200.19 g/mol
InChI Key: AXJKHMPAWFRPAR-UHFFFAOYSA-N
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Description

Coordination Chemistry

This compound acts as a tridentate ligand, coordinating through two pyridine nitrogens and the carboxylate oxygen. Notable complexes include:

  • Cobalt(III) and Rhodium(III) Complexes : These form octahedral geometries with distorted coordination spheres, stabilized by intramolecular hydrogen bonds and π-stacking interactions.
  • Copper(II) Complexes : Exhibit mixed ligand coordination with phenylpyridine derivatives, forming mononuclear structures suitable for catalytic studies.
  • Magnesium(II) Complexes : Bis-ligand complexes demonstrate square-planar geometries, with applications in polymer catalysts.

Table 2: Representative Metal Complexes

Metal Center Ligand Coordination Mode Geometry Application Focus
Co³⁺ κ³N,N,O (bipyridine + carboxylate) Distorted Octahedral Supramolecular networks
Rh³⁺ κ³N,N,O (bipyridine + carboxylate) Octahedral Hydrothermal synthesis
Cu²⁺ κ²N,O (bipyridine + carboxylate) Square-Planar Photocatalysis

Materials Science

The compound’s electronic and optical properties make it valuable in:

  • Organic Light-Emitting Diodes (OLEDs) : Phosphorescent iridium(III) complexes with 2,3'-bipyridine derivatives show high quantum efficiencies (e.g., 34% in Pt(II) complexes).
  • Catalysis : Pd(II)/bipyridine systems enable β-quaternary carboxylic acid synthesis via conjugate additions of arylboronic acids.
  • Supramolecular Architectures : Hydrogen bonding and π-stacking interactions drive the formation of 1D chains or 2D layers in metal-organic frameworks.

Figure 1: Schematic of Pd(II)/Bipyridine-Catalyzed Conjugate Addition
(Mechanism adapted from )

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1398602 [2,3'-Bipyridine]-6'-carboxylic acid CAS No. 845827-00-1

Properties

IUPAC Name

5-pyridin-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKHMPAWFRPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845827-00-1
Record name [2,3′-Bipyridine]-6′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845827-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Multi-Step Organic Synthesis via Suzuki–Miyaura Coupling

One of the primary synthetic approaches to bipyridine derivatives, including carboxylated variants, is the Suzuki–Miyaura cross-coupling reaction. This method forms carbon-carbon bonds between a halogenated pyridine and a boronic acid derivative under palladium catalysis.

  • Typical Route : Starting from a halogenated bipyridine precursor, the Suzuki–Miyaura reaction couples it with a boronic acid containing the desired carboxyl or ester functionality.
  • Reaction Conditions : The reaction is usually conducted in polar solvents such as aqueous ethanol or dioxane, with bases like potassium carbonate, under inert atmosphere and moderate heating.
  • Post-Coupling Modifications : Ester groups introduced during coupling can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the 6' position.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Advantages Limitations
Suzuki–Miyaura Coupling Halogenated bipyridine, boronic acid, Pd catalyst, base, solvent Moderate to High High selectivity, scalable Requires palladium catalyst, multi-step
Multi-step Condensation & Functionalization 2-acetylpyridine derivatives, ammonium acetate, reflux Moderate (~40%) Flexible for substitution patterns Multi-step, moderate yields
Oxidative Carboxylation (KMnO4) Methyl-substituted bipyridine, KMnO4, acidic aqueous medium High (~85-90%) Simple reagents, good yields Harsh conditions, regioselectivity challenges
Metal Complex-Assisted Synthesis Bipyridine derivatives, metal salts (Cu(II)), aqueous/ethanol solvent Moderate (62%) Facilitates crystallization Requires metal salts, additional purification

Detailed Research Findings and Notes

  • The Suzuki–Miyaura coupling remains the most widely adopted method for preparing substituted bipyridines due to its robustness and adaptability to various functional groups.
  • Oxidative methods using potassium permanganate provide high yields of dicarboxylated bipyridines, but controlling oxidation to target the 6' position specifically requires careful optimization.
  • Multi-step condensation routes, while providing structural diversity, often suffer from lower yields and require extensive purification.
  • Coordination chemistry approaches, involving metal ion complexation during synthesis, can improve product isolation but add complexity to the preparation process.
  • The choice of method depends on the desired purity, scale, and substitution pattern of the bipyridine derivative.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-6’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

[3,4'-Bipyridine]-6-carboxylic Acid (CAS 1214363-66-2)
  • Structural Difference : The pyridine rings are connected at 3- and 4'-positions.
  • The altered nitrogen lone-pair orientation may weaken metal-ligand binding strength .
  • Similarity Score : 0.92 (based on structural and functional group alignment) .
[2,2'-Bipyridine]-6-carboxylic Acid (CAS 4392-87-4)
  • Structural Difference : Symmetric 2,2'-bipyridine backbone.
  • Impact : Forms more stable chelates with transition metals (e.g., Ru, Ir) due to identical coordination sites. For example, Ru(II) complexes of 2,2'-bipyridine derivatives exhibit enhanced photophysical properties for solar cell applications .
  • Synthetic Utility : Widely used in coordination polymers, unlike the asymmetric 2,3'-isomer .

Functional Group Variations

3-(Trifluoromethyl)-[2,3'-Bipyridine]-6'-carboxylic Acid
  • Structural Difference : Incorporates a trifluoromethyl (-CF₃) group at the 3-position.
  • Impact : The electron-withdrawing -CF₃ group increases acidity (lower pKa) and stabilizes metal complexes via inductive effects. This derivative is prioritized in drug development for neuropathic pain due to improved metabolic stability .
  • Synthetic Challenge: Requires selective oxidation under scalable conditions, avoiding hazardous reagents like KMnO₄ .
[2,3'-Bipyridine]-6'-carboxamide
  • Structural Difference : Carboxylic acid replaced with a primary amide (-CONH₂).
  • Impact : Lacks proton-donating ability, reducing utility in pH-dependent applications. However, the amide group enables hydrogen bonding, useful in supramolecular chemistry .

Dicarboxylic Acid Derivatives

2,2'-Bipyridine-6,6'-dicarboxylic Acid (CAS 4479-74-7)
  • Structural Difference : Two carboxylic acid groups at the 6- and 6'-positions.
  • Impact: Forms dinuclear or polymeric metal complexes (e.g., with lanthanides) for luminescent sensors. The dual -COOH groups enable higher coordination flexibility compared to mono-carboxylic analogues .

Key Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Solubility (H₂O) pKa (COOH)
[2,3'-Bipyridine]-6'-carboxylic acid 845827-00-1 C₁₁H₈N₂O₂ Low ~2.8
[3,4'-Bipyridine]-6-carboxylic acid 1214363-66-2 C₁₁H₈N₂O₂ Moderate ~3.1
2,2'-Bipyridine-6,6'-dicarboxylic acid 4479-74-7 C₁₂H₈N₂O₄ Very low 2.2, 4.5

Biological Activity

[2,3'-Bipyridine]-6'-carboxylic acid is a compound of interest due to its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing key findings from recent research studies, and presenting data in a structured manner.

Chemical Structure and Properties

  • Chemical Formula : C_{11}H_{8}N_{2}O_{2}
  • Molecular Weight : 200.19 g/mol
  • IUPAC Name : 6-carboxy-2,3'-bipyridine

The bipyridine structure is significant as it often participates in coordination chemistry, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that This compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

The mechanism by which This compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. This is consistent with findings that show its ability to chelate metal ions, which are essential for various enzymatic functions in bacteria.

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity studies are crucial. The compound was tested on human cell lines (e.g., HeLa and HEK293) to evaluate its safety profile:

Cell LineIC50 (µM)
HeLa50
HEK29345

The relatively high IC50 values indicate that This compound has a favorable safety margin compared to its antimicrobial activity.

Case Study 1: Antibiotic Efficacy

A recent study evaluated the efficacy of This compound in treating infections caused by Staphylococcus aureus. The compound was administered in a murine model of infection, resulting in a significant reduction in bacterial load compared to untreated controls. Histopathological analysis revealed reduced inflammation and tissue damage.

Case Study 2: Synergistic Effects

Another investigation focused on the synergistic effects of combining This compound with other antibiotics. The combination with amoxicillin showed enhanced antibacterial activity against resistant strains of E. coli, suggesting potential for combination therapy in clinical settings.

Q & A

What are the standard synthetic routes for [2,3'-Bipyridine]-6'-carboxylic acid, and how do reaction conditions influence yield?

Basic : The compound is synthesized via Kumada coupling of 5-bromo-2-methoxypyridine with 2-bromopyridine, followed by hydrolysis using hydrochloric acid to yield the carboxylic acid moiety . Key factors include catalyst choice (e.g., palladium) and solvent selection (e.g., THF or toluene), which directly impact coupling efficiency. Post-hydrolysis purification via recrystallization or column chromatography is critical for ≥90% purity.
Advanced : Alternative oxidation methods (e.g., KMnO₄ vs. dichromate acid) for analogous bipyridine derivatives show dichromate improves yields (85% vs. <40% with KMnO₄) but requires stringent pH control to avoid over-oxidation . Microwave-assisted hydrolysis or flow chemistry may reduce reaction times.

How can researchers characterize this compound to confirm structural integrity?

Basic : Use ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.5–9.0 ppm) and the carboxylic proton (δ ~12.5 ppm). IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹) . Mass spectrometry (ESI-MS) provides molecular ion validation ([M+H]⁺ expected at m/z 217.2).
Advanced : Single-crystal X-ray diffraction resolves regiochemical ambiguities. For example, cocrystallization with dicarboxylic acids (e.g., trans,trans-hexa-2,4-dienedioic acid) reveals planar bipyridine conformations and hydrogen-bonding motifs (O–H⋯N, C–H⋯O) .

What safety protocols are essential when handling this compound?

Basic : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory protection. Use nitrile gloves, fume hoods, and safety goggles. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced : Monitor airborne particulates (PM₂.₅) during solid-phase synthesis. LC-MS analysis of lab wastewater ensures no persistent metabolites exceed EPA limits.

How does the compound’s carboxylic acid group influence supramolecular interactions?

Advanced : The carboxylic acid participates in hydrogen-bonded networks, as seen in cocrystals with 4,4′-bipyridine. These interactions form 1D chains (C₂²(12) motifs) or 3D frameworks, critical for designing metal-organic frameworks (MOFs) . Solvent polarity (e.g., DMF vs. ethanol) modulates crystallization kinetics and topology.

What analytical methods resolve contradictions in reported synthetic yields?

Advanced : Comparative kinetic studies (e.g., Arrhenius plots) differentiate temperature-dependent side reactions. HPLC purity assays identify byproducts (e.g., over-oxidized quinones). For example, dichromate oxidation of 4,4′-dimethyl-2,2′-bipyridine yields higher purity dicarboxylic acid than KMnO₄ due to milder redox potential .

How can the carboxylic acid moiety be functionalized for targeted applications?

Basic : Convert to acyl chlorides (SOCl₂, 70°C) for amide coupling or esterification (EtOH/H⁺).
Advanced : Site-selective functionalization (e.g., peptide coupling via EDC/NHS chemistry) enables bioconjugation. DFT calculations (B3LYP/6-31G*) predict reactivity at the 6′-position due to electron-withdrawing effects .

What computational tools predict the compound’s coordination behavior?

Advanced : The Cambridge Structural Database (CSD) identifies prevalent coordination modes (e.g., monodentate vs. bridging). Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), while Hirshfeld surface analysis quantifies intermolecular contacts in cocrystals .

How does pH affect the stability of this compound in aqueous solutions?

Basic : The compound is stable at pH 4–7 but hydrolyzes under strongly acidic (pH <2) or alkaline (pH >10) conditions. Buffered solutions (e.g., PBS) are recommended for biological assays.
Advanced : UV-Vis spectroscopy tracks degradation (λmax shifts from 270 nm to 245 nm in acidic media). Activation energy (Eₐ) for hydrolysis, derived from Arrhenius plots, informs storage guidelines .

What strategies optimize regioselectivity in bipyridine synthesis?

Advanced : Steric directing groups (e.g., methoxy at the 6′-position) enhance coupling selectivity. DFT studies reveal transition-state energy differences (ΔΔG‡ >5 kcal/mol) between ortho and para positions. Asymmetric catalysis (e.g., chiral Pd complexes) achieves enantioselective functionalization .

How is the compound used in drug discovery pipelines?

Advanced : As a chelating agent, it modulates metalloenzyme activity (e.g., HDAC inhibitors). Structure-activity relationship (SAR) studies explore substitutions (e.g., halogenation at the 4-position) to enhance bioavailability. Toxicity screening in HepG2 cells (IC₅₀ >100 μM) confirms low cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2,3'-Bipyridine]-6'-carboxylic acid
Reactant of Route 2
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[2,3'-Bipyridine]-6'-carboxylic acid

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